2'-Chlorobiphenyl-4-ylamine hydrochloride
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Overview
Description
2’-Chlorobiphenyl-4-ylamine hydrochloride is an organic compound with the molecular formula C12H10ClN. It is a derivative of biphenyl, where a chlorine atom is substituted at the 2’ position and an amine group at the 4 position. This compound is often used as an intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chlorobiphenyl-4-ylamine hydrochloride typically involves the following steps:
Nitration of Biphenyl: Biphenyl is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 2’-nitrobiphenyl.
Reduction: The nitro group in 2’-nitrobiphenyl is reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 2’-aminobiphenyl.
Industrial Production Methods: Industrial production of 2’-Chlorobiphenyl-4-ylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are used for nitration and reduction steps.
Purification: The final product is purified using crystallization or distillation techniques to remove impurities and obtain a high-purity compound.
Types of Reactions:
Oxidation: 2’-Chlorobiphenyl-4-ylamine hydrochloride can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form biphenyl derivatives with different substituents.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Various biphenyl derivatives.
Substitution Products: Compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
2’-Chlorobiphenyl-4-ylamine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme inhibition and protein binding due to its structural similarity to biologically active molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2’-Chlorobiphenyl-4-ylamine hydrochloride involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Protein Binding: It can bind to proteins, altering their conformation and affecting their biological activity.
Pathways Involved: The compound may influence signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
2-Amino-4’-chlorobiphenyl: Similar structure but with the amine group at the 2 position and chlorine at the 4’ position.
4-Chlorobiphenyl: Lacks the amine group, making it less reactive in certain chemical reactions.
2-Chlorobiphenyl: Lacks the amine group, similar to 4-Chlorobiphenyl.
Uniqueness: 2’-Chlorobiphenyl-4-ylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual functional groups (chlorine and amine) allow it to participate in a wide range of chemical reactions and make it a valuable intermediate in various synthetic processes .
Properties
IUPAC Name |
4-(2-chlorophenyl)aniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN.ClH/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9;/h1-8H,14H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXKXUPQEXOALC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)N)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50698133 |
Source
|
Record name | 2'-Chloro[1,1'-biphenyl]-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50698133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204-42-8 |
Source
|
Record name | 2'-Chloro[1,1'-biphenyl]-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50698133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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